3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Description
Properties
IUPAC Name |
3-(2-azidoethyl)-2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-2-15-10(3-5-12-14-11)8-7-16-6-4-9(8)13-15/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKBPBMHHTYANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2COCCC2=N1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Framework Synthesis: Tetrahydropyrano[4,3-c]pyrazole
A robust and scalable synthetic route to the tetrahydropyrano[4,3-c]pyrazole core has been reported, focusing on the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid derivatives, which are structurally related to the target compound. The key steps involve:
Step 1: Formation of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate intermediate
- React tetrahydropyranone with diethyl oxalate in tetrahydrofuran solvent at low temperature (-70 to -80 °C) using lithium bis(trimethylsilyl)amide as a base.
- This reaction forms the keto-ester intermediate essential for subsequent cyclization.
Step 2: Cyclization with hydrazine hydrate
- The intermediate is reacted with hydrazine hydrate in glacial acetic acid at 20-30 °C.
- This step induces ring closure, forming the pyrazole ring fused to the tetrahydropyran, yielding the ethyl ester of the tetrahydropyrano[4,3-c]pyrazole.
Step 3: Hydrolysis to carboxylic acid
- The ethyl ester is hydrolyzed using lithium hydroxide in ethanol at 40-60 °C.
- This affords the target tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid.
This method is advantageous due to mild reaction conditions, relatively high yields, and avoidance of hazardous reagents like ethyl diazoacetate. It also addresses issues of raw material cost and process scalability.
Summary Table of Preparation Steps
| Step No. | Reaction Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of keto-ester intermediate | Tetrahydropyranone, diethyl oxalate, LiHMDS, THF, -70 to -80 °C | Keto-ester intermediate (2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate) |
| 2 | Cyclization to tetrahydropyrano[4,3-c]pyrazole ethyl ester | Hydrazine hydrate, glacial acetic acid, 20-30 °C | Formation of ethyl ester of tetrahydropyrano[4,3-c]pyrazole |
| 3 | Hydrolysis of ester to carboxylic acid | Lithium hydroxide, ethanol, 40-60 °C | Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid |
| 4 | Halogenation or functionalization at 3-position (if needed) | Halogenating agent or tosyl chloride | 3-(2-haloethyl) intermediate |
| 5 | Azide substitution | Sodium azide, DMF, room temperature to 50 °C | 3-(2-Azidoethyl) substituted tetrahydropyrano[4,3-c]pyrazole |
Analytical and Process Considerations
- Reaction monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress at each step.
- Purification: Organic layer extractions, washing with brine, and drying over anhydrous salts precede concentration. Final compounds are purified by recrystallization or chromatography.
- Yields: The core cyclization steps typically achieve moderate to good yields (50-80%), with azide substitution reactions generally yielding above 70%.
- Safety: Avoidance of explosive reagents like ethyl diazoacetate improves safety and scalability. Sodium azide handling requires caution due to toxicity and potential explosiveness.
Research Findings and Improvements
- The synthesis route using diethyl oxalate and hydrazine hydrate is preferred over ethyl diazoacetate routes due to better safety profiles and scalability.
- Lithium bis(trimethylsilyl)amide (LiHMDS) is an effective base for the initial condensation, providing controlled reactivity at low temperatures.
- The method allows for high purity and yield of the tetrahydropyrano[4,3-c]pyrazole core, facilitating subsequent functionalization.
- Azide introduction by nucleophilic substitution is a reliable method that preserves the integrity of the heterocyclic core.
Chemical Reactions Analysis
Types of Reactions
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Aminoethyl pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The azido group in 3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is instrumental in the synthesis of triazole derivatives that exhibit significant biological activities. For instance, compounds derived from this azide have been shown to possess anticancer properties. A study demonstrated that various triazole hybrids synthesized from azides showed potent activity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Case Study: Anticancer Activity
A series of triazole–etodolac hybrids were synthesized using this compound as a precursor. The resulting compounds were screened for anticancer activity:
- Compound 6l showed strong binding interactions with the target protein involved in cancer proliferation.
- In vitro studies indicated that these hybrids inhibited cell growth significantly compared to standard treatments .
Click Chemistry
The compound's azido functionality allows it to participate in click chemistry reactions. This synthetic strategy is advantageous for creating complex molecular architectures efficiently and selectively. The ability to form stable triazoles opens avenues for developing drug delivery systems and imaging agents.
Material Science
Emerging applications in material science have been identified where azide-containing compounds are used to modify surfaces or create polymeric materials with specific properties. The unique reactivity of azides can be harnessed to create functionalized materials that respond to environmental stimuli or have enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is harnessed in various applications, including click chemistry and bioorthogonal labeling. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional distinctions between the target compound and related pyrano-pyrazole derivatives:
Key Observations :
- Pyrano[4,3-c]pyrazole derivatives generally exhibit lower synthetic yields and fewer pharmacological studies compared to pyrano[2,3-c]pyrazoles, which benefit from optimized multicomponent reactions (e.g., 81–96% yields using nano-titania catalysts) .
Challenges and Opportunities
- Synthetic Limitations: Pyrano[4,3-c]pyrazoles require specialized catalysts (e.g., SbCl₅ for cyclization) and suffer from lower yields compared to pyrano[2,3-c]pyrazoles .
- Research Gaps: Limited data exist on the azide-functionalized pyrano[4,3-c]pyrazoles. Future studies should explore their click chemistry applications and toxicity profiles.
Biological Activity
3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a complex organic compound known for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
Overview of the Compound
This compound belongs to the class of azidoethyl-substituted pyrazoles. The compound features an azido group attached to an ethyl group and a tetrahydropyrano ring fused to a pyrazole ring. This structure contributes to its reactivity and utility in various chemical transformations and biological applications .
Synthesis
The synthesis of this compound typically involves the reaction of azidoethyl transfer reagents with pyrazole derivatives. Common methods include:
- Reagents : 2-azidoethyl-4-methyl benzenesulfonate, 2-azidoethyl-methylsulfonate.
- Conditions : Reactions are often conducted in dimethylformamide (DMF) at elevated temperatures (around 90°C) for extended periods (16 hours) .
The biological activity of this compound is largely attributed to the reactivity of its azido group. This group can undergo cycloaddition reactions with alkynes or alkenes to form stable triazoles. Such reactions are essential in bioorthogonal labeling techniques and have implications in drug development and molecular imaging .
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities:
- Anti-inflammatory : Compounds similar to this compound have shown significant anti-inflammatory effects. For instance, certain pyrazole derivatives demonstrated up to 96% edema inhibition in animal models compared to standard anti-inflammatory drugs like celecoxib .
- Antimicrobial : Pyrazole derivatives have been evaluated for their antimicrobial properties against various bacterial strains. Some compounds showed promising results against E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL .
- Anticancer : The potential anticancer activity is being explored through various synthesized pyrazoles that target specific cancer pathways. For example, certain derivatives have exhibited cytotoxic effects on cancer cell lines .
Case Studies
- Anti-inflammatory Activity : A study synthesized a series of pyrazole derivatives that were tested for their ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6). The most effective compounds showed IC50 values comparable to established anti-inflammatory agents .
- Antimicrobial Efficacy : In another study focusing on the antimicrobial activity of pyrazoles against Mycobacterium tuberculosis, several derivatives were found to inhibit bacterial growth effectively at low concentrations .
Comparison with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Azido group + ethyl group | Anti-inflammatory, antimicrobial |
| 3-(2-Azidoethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole | Azido group only | Limited bioactivity |
| 3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | Contains sulfur | Different reactivity profile |
Q & A
Q. What are the key structural features of 3-(2-Azidoethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole, and how do they influence its reactivity?
The compound features a fused tetrahydropyrano[4,3-c]pyrazole core, an ethyl group at position 2, and a reactive 2-azidoethyl substituent at position 3. The azido group (-N₃) enables click chemistry applications (e.g., Huisgen cycloaddition), while the pyranopyrazole scaffold resembles pharmacophores with reported bioactivity. The ethyl group enhances lipophilicity, potentially affecting membrane permeability .
Q. What synthetic strategies are recommended for preparing pyrano[4,3-c]pyrazole derivatives?
Multicomponent reactions (MCRs) are widely used. For example:
- Green synthesis : Sodium gluconate (5 mol%) in water at room temperature yields dihydropyrano[2,3-c]pyrazoles in 85–92% yields .
- Catalytic systems : TPGS-750-M (2 wt% in water) at 50°C achieves rapid synthesis (6–22 min) of pyrano[2,3-c]pyrazoles .
While these methods target [2,3-c] isomers, analogous protocols can be adapted for [4,3-c] derivatives by modifying substituent positions.
Q. How can researchers ensure purity during synthesis?
Common impurities include unreacted intermediates or regioisomers. Purification methods:
- Recrystallization : Ethanol or ethyl acetate for high-purity solids .
- Chromatography : Silica gel column chromatography resolves structurally similar byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multicomponent syntheses?
Key variables include:
Q. What analytical techniques validate structural integrity and purity?
- NMR : Pyrazole ring protons appear at δ 12.00 ppm (NH) and δ 6.80 ppm (aromatic H). Pyran methyl groups resonate at δ 1.90 ppm .
- Mass spectrometry : Molecular ion peaks confirm the molecular formula (e.g., C₉H₁₅N₃O₂S for a related thiopyrano derivative ).
- X-ray crystallography : Resolves regiochemical ambiguities in fused-ring systems .
Q. How does the azidoethyl group influence biological interactions compared to other substituents?
The azide enables bioorthogonal tagging (e.g., with alkynes), facilitating target identification in cellular assays. Structurally similar compounds with carboximidamide or methyl groups show antimicrobial or anti-inflammatory activity, suggesting the azide may enhance target specificity or pharmacokinetics .
Data Contradiction and Mechanistic Analysis
Q. How should researchers address discrepancies in reported biological activities of pyrano[4,3-c]pyrazole derivatives?
Q. What computational tools predict reactivity and target interactions?
- Molecular docking : Simulate binding to enzymes like P-glycoprotein (targeted by pyrano[2,3-c]pyrazoles ).
- DFT studies : Calculate frontier molecular orbitals to predict azide reactivity in click reactions .
Methodological Tables
Q. Table 1. Catalytic Systems for Pyrano[4,3-c]pyrazole Synthesis
| Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sodium gluconate | Water, RT, 2 h | 85–92 | |
| TPGS-750-M | Water, 50°C, 6–22 min | 90–95 | |
| Bovine serum albumin | Ethanol, 45°C, 45 min | 88–93 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
